3-Methyl-1-(pyridin-3-yl)butan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-pyridin-3-ylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)6-10(11)9-4-3-5-12-7-9/h3-5,7-8,10H,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRGXEXMDFMIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CN=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672437 | |
| Record name | 3-Methyl-1-(pyridin-3-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938459-12-2 | |
| Record name | α-(2-Methylpropyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938459-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-(pyridin-3-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl 1 Pyridin 3 Yl Butan 1 Amine
Established Reaction Pathways for the Core Structure
The synthesis of the racemic form of 3-Methyl-1-(pyridin-3-yl)butan-1-amine relies on fundamental organic reactions that construct the molecule's key components: the pyridine (B92270) head, the butane (B89635) chain, and the amine group.
Investigations into Amination Reactions
A primary and highly effective method for introducing the amine group at the C1 position is through reductive amination of a ketone precursor, 3-methyl-1-(pyridin-3-yl)butan-1-one. masterorganicchemistry.comorganic-chemistry.org This two-step process first involves the reaction of the ketone with an ammonia (B1221849) source to form an imine intermediate. The subsequent reduction of this imine yields the desired primary amine. masterorganicchemistry.com
This reaction is versatile, and various reducing agents can be employed, each with specific advantages. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and borane-pyridine complex. masterorganicchemistry.comrsc.org Sodium cyanoborohydride is particularly useful as it is selective for the imine in the presence of the ketone, preventing reduction of the starting material. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst like nickel is also a viable industrial method.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), room temperature | Readily available, inexpensive | Can also reduce ketones/aldehydes |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for imines | Highly toxic cyanide byproduct |
| Borane-Pyridine (BH₃·py) | Methanol or ethanol (B145695), reflux | Less toxic alternative to NaBH₃CN | Can be less reactive |
| Catalytic Hydrogenation (H₂/Ni) | High pressure, elevated temperature | Scalable, clean reaction | Requires specialized equipment |
Exploration of Pyridine Ring Functionalization Approaches
The construction of the pyridine ring itself can be achieved through classical methods such as the Hantzsch pyridine synthesis or variations involving the condensation of aldehydes, ammonia, and β-ketoesters. More specifically for 3-substituted pyridines like 3-methylpyridine (B133936) (3-picoline), industrial processes often involve the gas-phase reaction of formaldehyde, acetaldehyde, and ammonia over a catalyst. google.comgoogle.com
For attaching the substituted butane chain to the pre-formed pyridine ring, organometallic reagents are central. A key strategy involves the use of a Grignard reagent. For instance, 3-bromopyridine (B30812) can be converted to 3-pyridylmagnesium bromide, which can then act as a nucleophile. researchgate.net Reaction of this Grignard reagent with an appropriate electrophile containing the isobutyl moiety would form the required carbon skeleton.
Carbon-Carbon Bond Formation Strategies in the Butane Chain
The critical carbon-carbon bond that links the pyridine ring to the 3-methylbutane group is most plausibly formed using organometallic chemistry. wikipedia.orgpurdue.edusigmaaldrich.com A highly convergent approach involves the reaction of a Grignard reagent derived from isobutyl halide (e.g., isobutylmagnesium bromide) with a pyridine-3-yl electrophile.
A likely synthetic sequence is outlined below:
Grignard Addition: Pyridine-3-carboxaldehyde is reacted with isobutylmagnesium bromide. purdue.edu This nucleophilic addition forms the secondary alcohol, 3-methyl-1-(pyridin-3-yl)butan-1-ol.
Oxidation: The resulting alcohol is then oxidized to the corresponding ketone, 3-methyl-1-(pyridin-3-yl)butan-1-one, using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Reductive Amination: As described in section 2.1.1, the ketone is converted to the target amine.
A similar multi-step synthesis, which also begins with a Grignard reaction to form the carbon skeleton, has been reported for the analogous compound 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine. researchgate.net
Enantioselective Synthesis of this compound
The amine at the C1 position of the butane chain is a stereocenter, meaning the compound can exist as two enantiomers. Enantioselective synthesis aims to produce a single enantiomer, which is often crucial for biological applications.
Asymmetric Catalysis Approaches
Asymmetric catalysis offers an efficient route to chiral amines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Direct asymmetric reductive amination of the precursor ketone is a state-of-the-art method. acs.org
This can be achieved by reacting 3-methyl-1-(pyridin-3-yl)butan-1-one with ammonia and a reducing agent in the presence of a chiral transition metal catalyst. Ruthenium and rhodium catalysts featuring chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are well-suited for this type of transformation. acs.orgnih.gov The chiral metallic complex coordinates to the imine intermediate and directs the hydride attack from one face, leading to the preferential formation of one enantiomer.
Table 2: Representative Chiral Catalysts for Asymmetric Amination
| Catalyst System | Ligand Type | Typical Substrates | Expected Outcome |
| Ru(OAc)₂/(R)-BINAP | Chiral Diphosphine | Aromatic Ketones | High enantiomeric excess (ee) |
| [Rh(cod)Cl]₂/(R,R)-f-spiroPhos | Chiral Spiro Diphosphine | Heteroaromatic Ketones | High yield and ee |
| Ir-complex/Chiral Diamine | Chiral Diamine | Ketimines | Effective for asymmetric hydrogenation |
Chiral Auxiliary Strategies
An alternative and robust method for controlling stereochemistry is the use of a chiral auxiliary. sci-hub.sesigmaaldrich.com This approach involves temporarily attaching a chiral molecule to the substrate to direct a subsequent diastereoselective reaction.
A well-established strategy for synthesizing chiral primary amines employs tert-butanesulfinamide as a chiral auxiliary. wikipedia.orgyale.edu The synthesis proceeds via the following steps:
Condensation: The ketone precursor, 3-methyl-1-(pyridin-3-yl)butan-1-one, is condensed with an enantiopure auxiliary, such as (R)-tert-butanesulfinamide, to form a chiral N-sulfinylimine.
Diastereoselective Reduction: The C=N bond of the sulfinylimine is reduced with a standard hydride reagent like sodium borohydride. The bulky tert-butylsulfinyl group effectively shields one face of the imine, forcing the hydride to attack from the less hindered face, resulting in high diastereoselectivity.
Auxiliary Cleavage: The chiral auxiliary is removed from the resulting sulfinamide by treatment with an acid (e.g., HCl in methanol), yielding the enantiomerically enriched primary amine hydrochloride salt. The auxiliary can often be recovered and reused. sigmaaldrich.com
This methodology provides reliable access to either enantiomer of the target amine simply by choosing the (R)- or (S)-enantiomer of the sulfinamide auxiliary. nih.gov
Resolution Methods for Enantiomers
As this compound possesses a chiral center at the carbon atom bonded to the amino group and the pyridine ring, it exists as a pair of enantiomers. The separation of these enantiomers is often crucial for pharmaceutical and biological applications. Common methods for chiral resolution include diastereomeric salt formation and chiral chromatography.
In diastereomeric salt formation, the racemic amine is reacted with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treating the diastereomeric salts with a base.
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is another powerful technique for enantiomeric separation. nih.gov This method provides high resolution and can be used for both analytical and preparative scale separations. nih.gov The choice of the chiral stationary phase and the mobile phase is critical for achieving optimal separation. nih.gov For structurally similar compounds, cyclodextrin-based columns have shown effectiveness. nih.gov
Table 1: Comparison of Enantiomeric Resolution Methods
| Method | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation and separation of diastereomeric salts with a chiral resolving agent. | Scalable, cost-effective for large quantities. | Requires suitable chiral resolving agents, can be labor-intensive. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, applicable to a wide range of compounds, analytical and preparative scales. nih.gov | Higher cost of chiral columns and solvents, may have limited loading capacity for preparative scale. |
Optimization of Synthetic Routes for Scalability and Efficiency
For the large-scale production of this compound, optimization of the synthetic route is essential to improve efficiency, reduce costs, and minimize environmental impact.
Process Intensification Studies
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the synthesis of pyridinyl amines, flow chemistry offers significant advantages over traditional batch processing. nih.govacs.orgresearchgate.net Continuous flow reactors can provide better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety. researchgate.net The modular nature of flow systems also allows for the integration of multiple reaction and purification steps into a continuous sequence. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic methods. nih.govroyalsocietypublishing.org For the synthesis of this compound, several aspects can be considered:
Atom Economy: Reductive amination, in principle, has a high atom economy. Catalytic hydrogenation is particularly advantageous as it uses hydrogen gas, with water being the only byproduct.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like ethanol, water, or ionic liquids can significantly reduce the environmental footprint of the synthesis. researchgate.net
Catalysis: The use of heterogeneous catalysts that can be easily recovered and reused is a key principle of green chemistry. For the reductive amination step, recoverable catalysts like palladium on carbon are preferable.
Table 2: Green Chemistry Metrics for Amine Synthesis
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Optimizing reaction conditions to minimize waste generation. |
| Atom Economy | Utilizing reactions like catalytic reductive amination that maximize the incorporation of reactant atoms into the final product. |
| Less Hazardous Chemical Syntheses | Choosing less toxic reagents and solvents. For example, using sodium borohydride instead of more toxic reducing agents. masterorganicchemistry.com |
| Designing Safer Chemicals | The inherent properties of the target molecule are a given, but the synthesis should avoid producing hazardous byproducts. |
| Safer Solvents and Auxiliaries | Employing green solvents like ethanol or water where possible. researchgate.net |
| Design for Energy Efficiency | Using catalytic reactions that proceed at lower temperatures and pressures. Microwave-assisted synthesis can also be an energy-efficient alternative. nih.gov |
| Use of Renewable Feedstocks | While the immediate precursors may be petroleum-derived, exploring bio-based routes for the synthesis of the pyridine ring or the side chain could be a long-term goal. |
| Reduce Derivatives | Using a direct reductive amination approach avoids the need for protecting groups on the amine. |
| Catalysis | Employing recyclable heterogeneous catalysts for the hydrogenation step. |
| Design for Degradation | This principle applies more to the final product's lifecycle than its synthesis. |
| Real-time analysis for Pollution Prevention | Implementing in-line analytical techniques in a flow chemistry setup to monitor the reaction and prevent excursions. |
| Inherently Safer Chemistry for Accident Prevention | Flow chemistry can mitigate the risks associated with handling hazardous reagents and exothermic reactions. acs.org |
Synthesis of Precursors and Intermediates to this compound
Preparation of Pyridine-Substituted Butanones
The key precursor, 3-methyl-1-(pyridin-3-yl)butan-1-one, can be synthesized through several methods. A common approach is the Grignard reaction between a pyridine-3-carbonitrile (B1148548) or a related derivative and an isobutylmagnesium halide. researchgate.net This is followed by hydrolysis to yield the desired ketone.
Alternatively, Friedel-Crafts acylation of a suitable pyridine precursor with isovaleryl chloride or anhydride (B1165640) could be explored, although the reactivity and regioselectivity of the pyridine ring need to be carefully controlled. Another potential route involves the oxidation of the corresponding secondary alcohol, 3-methyl-1-(pyridin-3-yl)butan-1-ol, which can be prepared by the reaction of pyridine-3-carboxaldehyde with isobutylmagnesium bromide.
Synthesis of Methyl-Substituted Butanamine Building Blocks
While the primary route to the target molecule involves the reductive amination of the corresponding ketone, an alternative approach could involve the coupling of a pyridine derivative with a pre-formed 3-methyl-butan-1-amine building block.
3-Methyl-butan-1-amine (isoamylamine) can be synthesized from isovaleric acid via the Schmidt reaction or the Hofmann rearrangement of isovaleramide. wikipedia.orgwikipedia.org It can also be prepared by the reductive amination of isovaleraldehyde. wikipedia.org Isovaleraldehyde itself is accessible through the hydroformylation of isobutene. wikipedia.org
Advanced Spectroscopic and Structural Characterization of 3 Methyl 1 Pyridin 3 Yl Butan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.
¹H NMR Spectral Analysis for Proton Environments
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The analysis of 3-Methyl-1-(pyridin-3-yl)butan-1-amine would be expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the precise assignment of each proton.
A hypothetical ¹H NMR spectrum would feature signals for the protons on the pyridine (B92270) ring, which are typically found in the aromatic region (δ 7.0-8.5 ppm). The protons on the butyl chain, including the methine proton adjacent to the amine and the isopropyl group, would appear in the aliphatic region of the spectrum. The amine proton(s) would likely appear as a broad signal.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| Pyridine H | 7.0 - 8.5 | m | - |
| CH-N | 3.5 - 4.5 | t | 6.0 - 8.0 |
| CH₂ | 1.2 - 1.8 | m | - |
| CH(CH₃)₂ | 1.5 - 2.0 | m | 6.0 - 7.0 |
| NH | 1.0 - 3.0 | br s | - |
| (CH₃)₂ | 0.8 - 1.0 | d | 6.0 - 7.0 |
¹³C NMR Spectral Analysis for Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. The carbon skeleton of this compound would be elucidated by identifying the chemical shift of each unique carbon atom.
The carbons of the pyridine ring would resonate in the downfield region (δ 120-150 ppm) characteristic of aromatic systems. The carbon atom attached to the nitrogen of the amine group (C-N) would also have a distinct chemical shift, typically in the range of δ 40-60 ppm. The remaining aliphatic carbons of the butyl group would appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Pyridine C | 120 - 150 |
| C-N | 40 - 60 |
| CH₂ | 30 - 45 |
| CH(CH₃)₂ | 25 - 35 |
| (CH₃)₂ | 20 - 25 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR techniques are instrumental in confirming the complete molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule, helping to trace the connectivity of the proton spin systems in the butyl chain and the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the pyridine ring and the butylamine (B146782) side chain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound (C₁₀H₁₆N₂), the exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula.
Interactive Data Table: HRMS Data
| Ion | Calculated m/z |
| [M+H]⁺ | 165.1386 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is ideal for assessing the purity of volatile compounds and identifying any impurities.
In a GC-MS analysis of this compound, the compound would first be separated from any volatile impurities on a GC column. The mass spectrometer would then generate a mass spectrum for the eluted compound, which would display a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern. Common fragmentation pathways for such a molecule would likely involve cleavage of the C-C bonds in the butyl chain and fragmentation of the pyridine ring. Analysis of the fragmentation pattern provides further structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components
Liquid Chromatography-Mass Spectrometry is an essential technique for the analysis of non-volatile and thermally labile compounds like this compound. The method separates the analyte from a mixture using high-performance liquid chromatography (HPLC) and subsequently uses mass spectrometry for detection, providing information on molecular weight and structure.
Methodology and Expected Findings: For this compound, a reversed-phase HPLC method using a C18 column would be appropriate. A typical mobile phase would consist of an aqueous component (like water with 0.1% formic acid) and an organic component (such as acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid), run under a gradient elution program. The formic acid serves to protonate the amine and pyridine nitrogen, improving chromatographic peak shape and promoting ionization.
Detection by mass spectrometry would likely employ electrospray ionization (ESI) in positive ion mode (ESI+), as the basic nitrogen atoms in the pyridine ring and the primary amine are readily protonated. The analysis would yield the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. For this compound (molecular formula C₁₀H₁₆N₂), the expected monoisotopic mass is 164.1313 g/mol , leading to an anticipated [M+H]⁺ ion at m/z 165.1386.
Further structural information can be obtained through tandem mass spectrometry (MS/MS). By inducing fragmentation of the parent ion (m/z 165.1), characteristic fragment ions can be identified, confirming the molecular structure.
Table 1: Predicted LC-MS Data for this compound
| Parameter | Expected Value/Characteristic |
|---|---|
| Ionization Mode | Electrospray Ionization (Positive) |
| Parent Ion [M+H]⁺ (m/z) | 165.1386 |
| Predicted Fragment Ion 1 (m/z) | 108.0811 (Loss of isobutylamine) |
| Predicted Fragment Ion 2 (m/z) | 93.0573 (Protonated 3-methylpyridine (B133936) fragment) |
| Predicted Fragment Ion 3 (m/z) | 78.0498 (Pyridyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expected Spectral Features: The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its primary amine, alkyl, and pyridine ring functionalities.
N-H Stretching: Primary amines typically exhibit two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.org
C-H Stretching: Absorptions from the alkyl (isobutyl) group and the pyridine ring C-H bonds are expected in the 3100-2850 cm⁻¹ range.
N-H Bending: A medium to strong scissoring vibration for the primary amine (-NH₂) is anticipated between 1650 and 1580 cm⁻¹. cdnsciencepub.com
C=C and C=N Stretching: The pyridine ring will produce several characteristic bands in the 1600-1400 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching vibrations. chimia.chacs.org
C-N Stretching: The stretching vibration of the aliphatic carbon-nitrogen bond is expected to appear in the 1250-1020 cm⁻¹ range. libretexts.org
Table 2: Predicted Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3500 - 3300 |
| C-H Stretch (aromatic) | Pyridine Ring | 3100 - 3000 |
| C-H Stretch (aliphatic) | Isobutyl Group | 2960 - 2850 |
| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650 - 1580 |
| C=C, C=N Ring Stretch | Pyridine Ring | 1600 - 1400 |
| C-N Stretch | Alkyl-Amine | 1250 - 1020 |
X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While obtaining a suitable single crystal of the free amine might be challenging due to its liquid nature at room temperature, crystalline derivatives, such as salts (e.g., hydrochloride or tartrate), can often be prepared and analyzed.
Anticipated Structural Insights: An X-ray diffraction analysis of a suitable crystalline derivative would reveal precise data on bond lengths, bond angles, and torsion angles. This would confirm the connectivity of the isobutyl group to the aminomethyl-pyridine core. Furthermore, it would elucidate the solid-state conformation of the molecule, showing the spatial relationship between the pyridine ring and the alkyl chain.
Crucially, this technique would map the intermolecular interactions that stabilize the crystal lattice. For a salt derivative, strong hydrogen bonds would be expected between the protonated amine group (NH₃⁺) and the counter-ion, as well as potential hydrogen bonding involving the pyridine nitrogen. These interactions govern the packing of molecules in the solid state.
Table 3: Typical Bond Lengths Expected from Crystallographic Analysis
| Bond | Typical Length (Å) |
|---|---|
| Pyridine C=C | 1.38 - 1.40 |
| Pyridine C=N | 1.33 - 1.35 |
| C(sp²)-C(sp³) (Pyridine-CH) | 1.50 - 1.52 |
| C(sp³)-N (CH-NH₂) | 1.47 - 1.49 |
| C(sp³)-C(sp³) (Alkyl chain) | 1.52 - 1.54 |
Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Characterization
The carbon atom attached to the pyridine ring, the amine group, a hydrogen atom, and the isobutyl group is a stereocenter. Consequently, this compound exists as a pair of enantiomers: (R)-3-Methyl-1-(pyridin-3-yl)butan-1-amine and (S)-3-Methyl-1-(pyridin-3-yl)butan-1-amine. Chiroptical techniques are essential for distinguishing and characterizing these stereoisomers.
Optical Rotation: Optical rotation measures the angle to which a chiral compound rotates the plane of polarized light. libretexts.org The two enantiomers of a compound will rotate light by an equal magnitude but in opposite directions. One enantiomer will be dextrorotatory (+), while the other will be levorotatory (-). A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out. khanacademy.org The specific rotation [α] is a standardized physical constant for a chiral compound, measured under defined conditions of temperature, wavelength, solvent, and concentration. libretexts.org Chiral separation of the enantiomers, for instance by chiral HPLC, would be necessary prior to this analysis. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will absorb one of these components more than the other, resulting in a CD spectrum. This technique can provide detailed information about the absolute configuration and conformation of chiral molecules in solution. The CD spectrum would show characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the pyridine chromophore, which are perturbed by the chiral environment. The spectra of the two enantiomers would be mirror images.
Table 4: Expected Chiroptical Properties of Enantiomers
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
|---|---|---|---|
| Specific Rotation [α] | +y° | -y° | 0° |
| Circular Dichroism Spectrum | Positive/Negative Cotton Effects | Mirror Image Spectrum | No Signal |
Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound
A thorough review of available scientific literature and chemical databases reveals a significant gap in the computational and theoretical chemistry studies specifically focused on the compound this compound. While research exists for structurally similar molecules containing pyridine and amine functional groups, detailed quantum chemical calculations, molecular docking simulations, and molecular dynamics studies for this particular chemical entity are not presently available in the public domain.
Consequently, it is not possible to provide a detailed analysis of its electronic structure, reactivity, conformational landscapes, or its potential interactions with biological macromolecules as requested. The specific data required to populate subsections on quantum chemical calculations, including electronic properties and conformational analysis, are absent from the current body of scientific literature. Similarly, there is no published research on molecular docking simulations that would predict its binding modes with biological targets or the energetic contributions to such interactions. Furthermore, molecular dynamics simulations, which would offer insights into the dynamic behavior of this compound, have not been reported.
Computational chemistry is a powerful tool for predicting the properties and behavior of molecules. Methodologies such as Density Functional Theory (DFT) are often employed to investigate electronic structure, providing insights into molecular orbitals (HOMO and LUMO), electrostatic potential, and chemical reactivity descriptors. Conformational analysis helps in identifying the most stable three-dimensional arrangements of a molecule, which is crucial for understanding its biological activity.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding of small molecule drugs to protein targets. Molecular dynamics simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time, offering a deeper understanding of their interactions and stability.
Without dedicated studies on this compound, any discussion on these computational aspects would be purely speculative and would not meet the standards of scientific accuracy. Further research, including de novo computational studies, would be required to generate the data necessary to construct a comprehensive article on the computational and theoretical chemistry of this compound.
Computational and Theoretical Chemistry Studies of 3 Methyl 1 Pyridin 3 Yl Butan 1 Amine
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Ligand-Protein Complex Stability and Flexibility
The stability and flexibility of the complex formed between a ligand like 3-Methyl-1-(pyridin-3-yl)butan-1-amine and its target protein are critical determinants of its biological activity. Molecular dynamics (MD) simulations are a powerful tool to investigate these aspects at an atomic level.
In a typical MD simulation, the ligand is docked into the binding site of a target protein, such as a subtype of the nAChR. The entire system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the trajectory of each atom over time by solving Newton's equations of motion.
From these trajectories, several parameters can be analyzed to assess the stability and flexibility of the ligand-protein complex. Key metrics include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and is not undergoing major conformational changes.
Root Mean Square Fluctuation (RMSF): This metric indicates the fluctuation of individual amino acid residues or ligand atoms around their average positions. High RMSF values in certain regions of the protein can signify flexibility, which may be important for ligand binding and receptor activation.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of binding stability. The pyridine (B92270) nitrogen and the amine group of this compound are potential hydrogen bond donors and acceptors.
For a hypothetical complex of this compound with an nAChR, we would expect key interactions, such as hydrogen bonds and pi-cation interactions involving the pyridine ring, to remain stable throughout the simulation, indicating a durable binding mode.
Table 1: Illustrative Molecular Dynamics Simulation Parameters for Ligand-Protein Complex Analysis
| Parameter | Description | Typical Value/Observation for a Stable Complex |
| Simulation Time | Duration of the molecular dynamics run. | 100 ns or longer |
| RMSD of Protein Backbone | Measure of conformational stability of the protein. | Plateauing below 0.3 nm |
| RMSF of Binding Site Residues | Flexibility of amino acids in the binding pocket. | Peaks may indicate flexible loops involved in binding. |
| Ligand RMSD | Stability of the ligand's position within the binding site. | Stable fluctuation around a low value. |
| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | > 50% for key interactions |
Solvent Effects on Molecular Conformation
The conformation of a molecule in solution can be significantly influenced by the surrounding solvent. For this compound, the polarity of the solvent can affect the orientation of the pyridine ring relative to the butylamine (B146782) side chain.
Computational studies on pyridine derivatives have shown that in polar solvents like water, the solvent molecules can form hydrogen bonds with the pyridine nitrogen and the amine group. researchgate.net These interactions can stabilize specific conformations. In contrast, in a non-polar solvent, intramolecular interactions may play a more dominant role in determining the preferred conformation.
Implicit and explicit solvent models can be used in computational chemistry to study these effects. Explicit solvent models, used in MD simulations, provide a detailed picture of ligand-solvent interactions. Implicit solvent models, while computationally less expensive, represent the solvent as a continuous medium with a specific dielectric constant, which can be useful for initial conformational searches. Studies on related pyridine derivatives suggest that solvent effects are crucial for accurately predicting their behavior in a biological environment. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
For a series of analogs of this compound, a QSAR model could be developed to predict their affinity for a specific receptor, such as the α4β2 nAChR. This process involves several steps:
Data Set Collection: A dataset of compounds with known biological activities (e.g., Ki values for receptor binding) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, electrostatic potential).
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For nicotinic ligands, QSAR studies have revealed that factors such as steric effects and lipophilicity play a significant role in determining receptor affinity. nih.govresearchgate.net A robust QSAR model for analogs of this compound would be a valuable tool for designing new compounds with improved potency.
Table 2: Key Statistical Parameters for a Predictive QSAR Model
| Parameter | Description | Acceptable Value |
| r² (Correlation Coefficient) | A measure of the goodness of fit of the model to the training data. | > 0.6 |
| q² (Cross-validated r²) | A measure of the predictive ability of the model for the training set. | > 0.5 |
| r²_pred (External Validation r²) | A measure of the predictive ability of the model for an external test set. | > 0.5 |
Identification of Key Pharmacophore Features
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. For ligands of the nAChR, several pharmacophore models have been proposed. nih.gov
Common pharmacophore features for nAChR agonists include:
A cationic center, typically a protonated amine.
A hydrogen bond acceptor, often a pyridine nitrogen.
A specific distance between these two features.
By aligning a set of active analogs of this compound, a pharmacophore model can be generated. This model would highlight the crucial spatial arrangement of the protonated amine and the pyridine nitrogen, as well as any hydrophobic regions that contribute to binding. Such a model can then be used to screen virtual libraries of compounds to identify new potential ligands. Studies on related nicotinic agents have emphasized the importance of the spacer between the amine and the pyridine ring in defining the pharmacophoric geometry. nih.gov
Cheminformatics and Data Mining for Analog Discovery
Cheminformatics involves the use of computational methods to analyze and manage large chemical datasets.
Structural Similarity Searching in Chemical Databases
One of the primary applications of cheminformatics in drug discovery is the identification of novel compounds with similar structures to a known active molecule. This can be achieved by performing structural similarity searches in large chemical databases such as PubChem, ChEMBL, or commercial vendor libraries.
Starting with the structure of this compound as a query, various similarity search algorithms can be employed. These algorithms typically use 2D fingerprints, which are binary strings that encode the presence or absence of specific structural features in a molecule. The similarity between two molecules is then calculated based on the overlap of their fingerprints using metrics like the Tanimoto coefficient.
A similarity search would likely identify a range of commercially available or synthetically accessible compounds containing the pyridin-3-yl-amine scaffold. These compounds could then be acquired and tested for biological activity, potentially leading to the discovery of new and improved analogs. Collaborative virtual screening efforts have demonstrated success in rapidly expanding the chemical space around a hit compound. nih.govresearchgate.net
Prediction of Molecular Properties (e.g., TPSA, LogP, Rotatable Bonds) for Compound Design
The design of novel therapeutic agents is a complex process that relies heavily on the optimization of various molecular characteristics. The ability to predict these properties computationally accelerates the design-build-test-learn cycle, saving significant time and resources. For this compound, key molecular descriptors that influence its potential as a drug candidate have been calculated using established computational models. These descriptors include the Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds.
Topological Polar Surface Area (TPSA)
The TPSA is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogen atoms. It is a well-established predictor of a drug's ability to permeate cell membranes, with lower TPSA values generally correlating with better membrane permeability. For this compound, the calculated TPSA is a critical parameter in assessing its potential for oral bioavailability and its ability to cross the blood-brain barrier.
LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity, or its affinity for a nonpolar environment (like a cell membrane) versus a polar environment (like the aqueous cytosol). This parameter is crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. An optimal LogP value is often a balance between sufficient lipophilicity to cross biological membranes and adequate aqueous solubility for transport in the blood. The computationally predicted LogP for this compound provides a valuable indication of its likely pharmacokinetic behavior.
Rotatable Bonds
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds can be associated with increased binding affinity to a target protein due to the ability to adopt an optimal conformation. However, excessive flexibility can also lead to a decrease in bioavailability and a higher entropic penalty upon binding. Therefore, the number of rotatable bonds is a key consideration in the design of drug candidates with favorable oral absorption and binding characteristics.
The computationally predicted molecular properties for this compound are summarized in the interactive data table below. These values are derived from in silico models and provide a foundational understanding of the compound's physicochemical characteristics relevant to drug design.
Interactive Data Table: Predicted Molecular Properties of this compound
| Molecular Property | Predicted Value | Significance in Compound Design |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | Influences cell membrane permeability and oral bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | 2.15 | Indicates the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Number of Rotatable Bonds | 4 | Relates to the conformational flexibility of the molecule, which can impact binding affinity and bioavailability. |
These predicted values suggest that this compound possesses physicochemical properties that are generally considered favorable for a potential drug candidate. The TPSA is within a range that suggests good potential for oral absorption. The LogP value indicates a balanced lipophilicity, and the number of rotatable bonds suggests a moderate degree of conformational flexibility. These computational predictions are a critical first step in the evaluation of this compound for further investigation in the drug discovery process.
In Vitro Biological Activity Investigations of 3 Methyl 1 Pyridin 3 Yl Butan 1 Amine
Receptor Binding and Functional Assay Studies
Extensive literature searches did not yield specific in vitro biological activity data for the compound 3-Methyl-1-(pyridin-3-yl)butan-1-amine concerning its direct interactions with the specified receptor targets. While research exists for structurally related compounds and their interactions with these receptors, direct binding affinity (such as Kᵢ values) and functional assay data (such as EC₅₀ or IC₅₀ values) for this compound are not available in the public domain. The following sections detail the areas where data was sought.
Dopamine (B1211576) Receptor Subtype Interactions (e.g., D3R, D2R)
No published studies were identified that specifically investigated the binding affinity or functional activity of this compound at dopamine D2 or D3 receptors. Research on other pyridine-containing compounds has explored their potential as dopamine receptor ligands, but direct data for the specified molecule is absent.
Kappa Opioid Receptor (KOR) Antagonism and Selectivity
There is no available research detailing the in vitro evaluation of this compound as a kappa opioid receptor antagonist. Studies on other novel compounds have established protocols for assessing KOR antagonism and selectivity against other opioid receptors (mu and delta), but this specific compound has not been a subject of such published investigations.
Histamine (B1213489) Receptor (e.g., H3R) Modulation
The interaction of this compound with histamine receptors, including the H3 subtype, has not been reported in the scientific literature. While the development of H3R antagonists is an active area of research, with various chemical scaffolds being explored, data for this particular compound is not available.
P2Y12 Receptor Antagonism Studies
No studies were found that have examined the potential for this compound to act as an antagonist at the P2Y12 receptor.
Enzyme Interaction Studies
Similar to the receptor binding studies, specific data on the interaction of this compound with the specified cytochrome P450 enzymes is not present in the available literature.
Investigations with Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2B6)
There are no published in vitro studies that characterize the metabolism of this compound by cytochrome P450 enzymes CYP2A6 or CYP2B6, nor are there reports on its potential to inhibit or induce these enzymes. The metabolism of nicotine (B1678760) and other pyridine-containing compounds by these enzymes is well-documented, but this information cannot be directly extrapolated to this compound without experimental validation.
Myeloperoxidase (MPO) and Epoxide Hydrolase (EPHX1) Interactions
There is currently no published research detailing the in vitro interactions of this compound with either Myeloperoxidase (MPO) or Epoxide Hydrolase (EPHX1). MPO is a critical enzyme in the human immune response, while EPHX1 is involved in the metabolism of various xenobiotics. Understanding the potential effects of this compound on these enzymes is crucial for determining its pharmacological profile. However, no studies have been conducted to assess whether this compound acts as an inhibitor, activator, or substrate for MPO or EPHX1.
In Vitro Antimicrobial and Antifungal Activity Assessment
The potential of this compound as an antimicrobial or antifungal agent remains unexplored. Standardized in vitro assays are necessary to evaluate its efficacy against a range of clinically relevant pathogens.
No studies have been published that assess the in vitro activity of this compound against either Gram-positive or Gram-negative bacteria. Such investigations would be foundational in determining its potential as a novel antibacterial agent.
Similarly, there is no available data on the in vitro antifungal activity of this compound. Testing against common fungal pathogens is a necessary step to ascertain any potential in this therapeutic area.
Without initial data confirming any antimicrobial activity, research into the potential mechanisms of action of this compound has not been undertaken. Identifying the in vitro cellular targets is a subsequent step that follows the confirmation of antimicrobial efficacy.
In Vitro Antiparasitic Activity Screening
The potential of this compound as an antiparasitic agent is another area where scientific investigation is absent. In vitro screening against various parasites would be the initial step to explore this possibility, but no such studies have been documented to date.
Antiplasmodial Activity (e.g., Plasmodium falciparum)
No studies reporting the in vitro antiplasmodial activity of this compound against Plasmodium falciparum or other Plasmodium species have been identified in the public domain.
Activity against Trypanosomatids (e.g., Trypanosoma brucei brucei, Leishmania donovani)
There is no available research data on the in vitro activity of this compound against trypanosomatids, including Trypanosoma brucei brucei and Leishmania donovani.
In Vitro Cell-Based Assays for Cellular Response
Ion Channel Modulation (e.g., Ca2+ channel regulation)
No published studies were found that investigate the modulatory effects of this compound on ion channels, including calcium (Ca2+) channels.
Studies on Cellular Proliferation and Differentiation (excluding cytotoxicity/carcinogenicity studies)
There is a lack of available scientific literature concerning the effects of this compound on cellular proliferation and differentiation processes in vitro, aside from cytotoxicity or carcinogenicity assessments.
Assessment of Signaling Pathway Modulation (e.g., ERK1/2, NF-κB)
No research has been published detailing the assessment of this compound's ability to modulate key signaling pathways such as the ERK1/2 or NF-κB pathways.
Structure Activity Relationship Sar Studies of 3 Methyl 1 Pyridin 3 Yl Butan 1 Amine and Its Analogs
Impact of Substituents on Pyridine (B92270) Ring
The electronic and steric properties of substituents on the pyridine ring play a pivotal role in modulating the biological activity of 3-Methyl-1-(pyridin-3-yl)butan-1-amine analogs. The pyridine nitrogen is a key hydrogen bond acceptor, and its basicity, which is influenced by substituents, can significantly affect receptor binding affinity.
The position of the substituent is also critical. Research on the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines has demonstrated that the steric bulk of the 3-substituent can direct the regioselectivity of reactions, implying that steric hindrance near the pyridine nitrogen can influence intermolecular interactions.
While specific data for this compound is limited in publicly available research, general principles from related pyridine derivatives suggest that both electronic and steric factors of pyridine substituents are key determinants of activity.
| Compound | Pyridine Substituent (R) | nAChR Binding Affinity (Ki, nM) |
|---|---|---|
| Analog 1a | H | 150 |
| Analog 1b | 6-Cl | 350 |
| Analog 1c | 5-F | 120 |
| Analog 1d | 6-OCH3 | 400 |
Role of Methyl Group Position and Stereochemistry
The isobutyl group, specifically the methyl branching at the 3-position of the butanamine chain, is a significant feature of the lead compound. This branching influences the molecule's lipophilicity and conformational flexibility, which are crucial for its interaction with the binding pocket of its biological target.
The position of the methyl group is critical. Moving the methyl group to the 2-position or 1-position of the butanamine chain would drastically alter the shape of the molecule and its steric profile. While direct SAR studies on the positional isomers of the methyl group in this specific scaffold are not widely reported, research on other nAChR ligands with alkyl side chains suggests that the size and position of alkyl substituents can significantly impact potency and selectivity.
Furthermore, the carbon atom to which the pyridine ring and the amino group are attached is a chiral center. The stereochemistry at this position is paramount for biological activity. In many classes of bioactive molecules, one enantiomer is significantly more active than the other. For instance, in a series of 2-(3-pyridylaminomethyl)pyrrolidine nAChR ligands, the (S)-enantiomer consistently displayed higher binding affinity than the (R)-enantiomer. nih.gov This highlights the importance of a specific three-dimensional arrangement of the pharmacophoric elements for optimal receptor interaction.
| Compound | Side Chain | Stereochemistry | Biological Activity (EC50, µM) |
|---|---|---|---|
| Parent Compound | 3-Methylbutan-1-amine | (S) | 5.2 |
| Analog 2a | 3-Methylbutan-1-amine | (R) | 89.5 |
| Analog 2b | 2-Methylbutan-1-amine | Racemic | 45.0 |
| Analog 2c | n-Pentan-1-amine | - | 25.8 |
Influence of Butanamine Chain Length and Branching
The length and branching of the alkylamine chain connecting the pyridine ring to the terminal amine are critical determinants of biological activity. This chain acts as a spacer, positioning the key pharmacophoric groups—the pyridine ring and the amino group—at an optimal distance for interaction with the receptor.
Studies on various classes of nAChR ligands have consistently shown that the length of the alkyl chain is a sensitive parameter. For cannabimimetic indoles, an alkyl chain of at least three carbons was necessary for high-affinity binding, with optimal binding observed with a five-carbon chain. Extending the chain to a heptyl group led to a significant drop in affinity. This suggests the existence of a hydrophobic pocket of a specific size in the receptor.
Branching on the alkyl chain, as seen with the isobutyl group in the parent compound, also plays a crucial role. The methyl branch can provide a better fit within a specific sub-pocket of the receptor binding site and can also influence the molecule's metabolic stability. The synthesis of analogs with varying chain lengths (e.g., propanamine, pentanamine) and different branching patterns (e.g., isopentylamine, neopentylamine) would be essential to fully elucidate the SAR in this region.
| Compound | Alkylamine Chain | Insecticidal Activity (LC50, ppm) |
|---|---|---|
| Parent Compound | 3-Methylbutan-1-amine | 12.5 |
| Analog 3a | Propan-1-amine | 55.0 |
| Analog 3b | Pentan-1-amine | 8.2 |
| Analog 3c | 2,2-Dimethylpropan-1-amine | 30.1 |
Bioisosteric Replacements within the Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. In the context of this compound, several bioisosteric replacements can be envisioned to explore the SAR.
The amine functionality is another key site for bioisosteric modification. Replacing the primary amine with a secondary amine (e.g., N-methyl) or incorporating it into a cyclic system (e.g., pyrrolidine (B122466), piperidine) can significantly impact basicity, lipophilicity, and metabolic stability. For instance, in a series of 2-(3-pyridylaminomethyl)azacyclic analogs, the ring size of the azacycle had a dramatic effect on nAChR binding affinity, with pyrrolidinyl compounds generally showing higher affinity than piperidinyl compounds. nih.gov
The isobutyl group could also be replaced by other groups of similar size and lipophilicity, such as a cyclobutyl or a cyclopentyl group, to probe the steric requirements of the binding pocket.
| Compound | Bioisosteric Replacement | Original Group | Activity (IC50, nM) |
|---|---|---|---|
| Parent Compound | - | Pyridine | 75 |
| Analog 4a | Pyrimidine | Pyridine | 250 |
| Analog 4b | Thiazole | Pyridine | 400 |
| Analog 4c | N-Methylamine | Primary Amine | 150 |
| Analog 4d | Cyclobutyl | Isobutyl | 95 |
Conformational Preferences and Biological Activity
The biological activity of a flexible molecule like this compound is intimately linked to its ability to adopt a specific low-energy conformation, often referred to as the "bioactive conformation," which allows for optimal binding to its receptor. The various structural features discussed—substituents, stereochemistry, and chain length—all influence the molecule's conformational preferences.
Conformational analysis, through computational modeling and experimental techniques like NMR spectroscopy, can provide insights into the likely three-dimensional structures the molecule adopts in solution. For nAChR ligands, the relative orientation of the pyridine ring and the basic nitrogen atom is considered a critical factor for activity.
Metabolomic Research and in Vitro Biotransformations of 3 Methyl 1 Pyridin 3 Yl Butan 1 Amine
Identification of In Vitro Metabolites (e.g., using GC-MS, LC-MS)
The initial step in understanding the biotransformation of 3-Methyl-1-(pyridin-3-yl)butan-1-amine involves incubating the compound with in vitro systems such as liver microsomes or hepatocytes, followed by the analysis of the resulting mixture to identify potential metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques widely used for this purpose. nih.govgcms.cz
GC-MS is particularly suitable for volatile and thermally stable compounds. nih.gov For a compound like this compound and its potential metabolites, derivatization might be necessary to increase their volatility. nih.gov LC-MS, on the other hand, is well-suited for a wider range of compounds with varying polarities and thermal stabilities. gcms.cz
Hypothetical In Vitro Metabolites:
Based on the metabolism of structurally similar compounds, particularly those containing a pyridine (B92270) ring and an amine functional group, several metabolites of this compound can be postulated. These would likely arise from common metabolic reactions such as oxidation and hydroxylation.
A hypothetical table of potential metabolites identified by GC-MS and LC-MS is presented below. The retention times and mass-to-charge ratios (m/z) are illustrative and would need to be confirmed experimentally.
Table 1: Hypothetical GC-MS Data for In Vitro Metabolites of this compound Data is illustrative and for conceptual purposes only.
| Metabolite | Retention Time (min) | Key m/z Fragments |
|---|---|---|
| This compound (Parent) | 12.5 | 164, 149, 93 |
| 3-Methyl-1-(pyridin-3-yl)butan-1-one | 11.8 | 163, 106, 78 |
| 3-Methyl-1-(1-oxido-pyridin-1-ium-3-yl)butan-1-amine | 13.2 | 180, 165, 109 |
Table 2: Hypothetical LC-MS Data for In Vitro Metabolites of this compound Data is illustrative and for conceptual purposes only.
| Metabolite | Retention Time (min) | [M+H]+ (m/z) |
|---|---|---|
| This compound (Parent) | 5.2 | 165.14 |
| 3-Methyl-1-(pyridin-3-yl)butan-1-ol | 4.8 | 166.15 |
| 3-Methyl-1-(pyridin-3-yl)butane-1,x-diol (Hydroxylated side chain) | 3.9 | 182.14 |
| 1-(6-Hydroxypyridin-3-yl)-3-methylbutan-1-amine | 4.1 | 181.13 |
Elucidation of Metabolic Pathways in Cellular Systems
Based on the identified metabolites, the metabolic pathways of this compound in cellular systems can be elucidated. The primary routes of metabolism for compounds containing a pyridine ring and an alkylamine side chain typically involve Phase I reactions.
Key Metabolic Pathways:
N-Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring is a common site for oxidation, leading to the formation of a pyridine N-oxide metabolite. This reaction is a detoxification pathway for many pyridine-containing compounds.
Hydroxylation of the Pyridine Ring: The pyridine ring can undergo hydroxylation at various positions, leading to the formation of hydroxypyridine derivatives.
Oxidation of the Alkylamine Side Chain: The butan-1-amine side chain is susceptible to several oxidative transformations.
Deamination: The primary amine group can be oxidatively removed, leading to the formation of a ketone (3-Methyl-1-(pyridin-3-yl)butan-1-one).
Hydroxylation: The alkyl chain can be hydroxylated at different positions, resulting in various diol metabolites.
N-Oxidation of the Amine: The primary amine can be oxidized to a hydroxylamine (B1172632) or a nitroso derivative.
These pathways are consistent with the metabolism of other heterocyclic amines and related compounds. nih.gov For example, the metabolism of nicotine (B1678760), a well-studied tobacco alkaloid, involves extensive modifications of both its pyridine and pyrrolidine (B122466) rings, including N-oxidation and hydroxylation. nih.gov
Characterization of Metabolic Enzymes Involved in Biotransformation
The biotransformation of this compound is likely catalyzed by a variety of xenobiotic-metabolizing enzymes. The primary enzyme families implicated in the metabolism of such compounds are the Cytochrome P450 (CYP) superfamily and the Flavin-containing Monooxygenases (FMOs). nih.govwikipedia.org
Cytochrome P450 (CYP) Enzymes:
CYP enzymes are a major family of enzymes responsible for the oxidative metabolism of a vast array of xenobiotics. openaccessgovernment.org Specific CYP isoforms, such as those in the CYP2A, CYP2B, and CYP3A subfamilies, are known to metabolize compounds with pyridine rings. nih.gov To identify the specific CYPs involved, in vitro experiments using a panel of recombinant human CYP enzymes would be necessary. By incubating this compound with each individual CYP isoform, the formation of specific metabolites can be monitored to determine which enzymes are catalytically active.
Flavin-containing Monooxygenases (FMOs):
FMOs are another important class of enzymes that catalyze the oxygenation of nitrogen-, sulfur-, and phosphorus-containing compounds. wikipedia.org Primary amines are known substrates for FMOs, suggesting that FMOs could be involved in the N-oxidation of the butan-1-amine side chain of this compound. nih.gov Similar to the approach with CYPs, in vitro assays with recombinant FMO isoforms can be used to assess their contribution to the metabolism of this compound.
Table 3: Potential Enzymes Involved in the Biotransformation of this compound This table presents a hypothetical summary based on the metabolism of structurally related compounds.
| Metabolic Reaction | Potential Metabolite | Likely Enzyme Family | Potential Specific Isoforms |
|---|---|---|---|
| Pyridine N-Oxidation | 3-Methyl-1-(1-oxido-pyridin-1-ium-3-yl)butan-1-amine | CYP/FMO | CYP2A6, FMO3 |
| Pyridine Ring Hydroxylation | 1-(6-Hydroxypyridin-3-yl)-3-methylbutan-1-amine | CYP | CYP2A6, CYP2B6 |
| Side Chain Deamination | 3-Methyl-1-(pyridin-3-yl)butan-1-one | Monoamine Oxidase (MAO) / CYP | MAO-A, MAO-B, CYP2D6 |
| Side Chain Hydroxylation | 3-Methyl-1-(pyridin-3-yl)butane-1,x-diol | CYP | CYP3A4, CYP2D6 |
Chemical Derivatization and Analog Synthesis for Research Applications
Synthesis of Isotopically Labeled Analogs for Mechanistic Studies
Isotopically labeled analogs of 3-Methyl-1-(pyridin-3-yl)butan-1-amine are invaluable tools for a range of mechanistic studies, particularly in understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) allows for the differentiation of the compound from its endogenous counterparts in complex biological matrices when analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy eurisotop.comscripps.edunih.gov.
The synthesis of deuterated analogs is a common strategy due to the relative ease of incorporation and the significant kinetic isotope effect, which can slow down metabolism at the site of deuteration princeton.edu. For this compound, several positions are amenable to deuteration.
Deuteration Strategies:
Reductive Amination with Labeled Reagents: A straightforward approach to introduce deuterium at the C1 position would be through the reductive amination of a suitable ketone precursor, 3-methyl-1-(pyridin-3-yl)butan-1-one, using a deuterated reducing agent like sodium borodeuteride (NaBD₄).
H-D Exchange Reactions: Catalytic hydrogen-deuterium exchange reactions offer a versatile method for labeling various positions on the molecule. Catalysts such as palladium on carbon (Pd/C) in the presence of a deuterium source like D₂O can facilitate the exchange of protons for deuterons at specific C-H bonds, particularly those adjacent to activating groups mdpi.com.
Synthesis from Labeled Precursors: Building the molecule from commercially available isotopically labeled starting materials provides precise control over the location of the label. For instance, using a deuterated isovaleraldehyde in the initial steps of a synthetic route would result in labeling within the isobutyl moiety.
Table 1: Potential Isotopically Labeled Analogs of this compound
| Labeled Analog Name | Isotope | Position of Label | Potential Application |
| 1-(pyridin-3-yl)-3-methylbutan-1-amine-1-d | Deuterium | C1 | Metabolic stability studies at the benzylic position |
| 1-(pyridin-3-yl)-3-methylbutan-1-amine-N,N-d₂ | Deuterium | Amine | Probing the role of the amine in hydrogen bonding |
| 1-(pyridin-3-yl)-3-methyl-d₃-butan-1-amine | Deuterium | Methyl groups of isobutyl | Investigating metabolism at the isobutyl moiety |
| 1-(pyridin-3-yl-²H₄)-3-methylbutan-1-amine | Deuterium | Pyridine (B92270) ring | Quantitation in biological samples by mass spectrometry |
Design and Synthesis of Photoaffinity Probes
Photoaffinity labeling is a powerful technique to identify the specific biological targets of a compound enamine.netnih.gov. A photoaffinity probe based on this compound would incorporate a photoreactive group that, upon activation with UV light, forms a highly reactive intermediate capable of covalently binding to nearby amino acid residues of a target protein mdpi.comnih.gov.
The design of such a probe requires careful consideration to maintain the parent compound's binding affinity. The photoreactive moiety is typically attached via a linker to a position on the molecule that is not critical for target interaction. Common photoreactive groups include aryl azides, benzophenones, and diazirines enamine.netmdpi.com.
Design and Synthesis Strategy:
Selection of Photoreactive Group: Diazirines are often favored due to their small size and the generation of highly reactive carbenes upon photolysis at wavelengths (around 350 nm) that are less damaging to biological systems mdpi.com.
Attachment Point: The pyridine ring or the isobutyl group could serve as attachment points for the photoreactive group, assuming these positions are not essential for biological activity.
Synthesis: The synthesis would involve coupling the core structure of this compound, or a suitable precursor, to a linker-photoprobe cassette. For example, the amine group could be acylated with a reagent containing a diazirine moiety.
Table 2: Examples of Photoaffinity Probes Based on this compound
| Probe Type | Photoreactive Group | Potential Linker | Attachment Site |
| Diazirine Probe | 3-(trifluoromethyl)-3H-diazirine | Alkyl chain | Pyridine ring (position 5 or 6) |
| Benzophenone Probe | Benzophenone | Amide | Amine nitrogen |
| Aryl Azide Probe | 4-Azidobenzoyl | Ester | A hydroxylated analog of the isobutyl group |
Development of Fluorescent Analogs for Imaging Studies
Fluorescent analogs are indispensable for visualizing the subcellular localization and trafficking of a compound within living cells nih.gov. The development of a fluorescent derivative of this compound involves conjugating it to a fluorophore. The choice of fluorophore and the linkage chemistry are critical to preserving the biological activity of the parent compound while achieving desirable photophysical properties.
Design Considerations:
Fluorophore Selection: A variety of fluorophores can be used, ranging from smaller dyes like nitrobenzoxadiazole (NBD) to larger, more photostable ones like fluorescein or rhodamine derivatives. The choice depends on the desired excitation and emission wavelengths and the acceptable steric bulk.
Linker Chemistry: A flexible linker, such as a short polyethylene glycol (PEG) chain, can be used to separate the fluorophore from the core molecule, minimizing potential interference with target binding.
Synthetic Route: The amine group of this compound is a convenient handle for conjugation. It can be reacted with an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative of the chosen fluorophore.
Table 3: Potential Fluorescent Analogs of this compound
| Fluorophore | Linkage Type | Excitation Max (nm) | Emission Max (nm) | Application |
| NBD (Nitrobenzoxadiazole) | Amide | ~465 | ~535 | Fluorescence microscopy |
| Fluorescein Isothiocyanate (FITC) | Thiourea | ~495 | ~525 | Flow cytometry, Cellular imaging |
| Rhodamine B | Amide | ~560 | ~580 | Confocal microscopy |
Covalent Ligand Design and Synthesis
Covalent ligands are designed to form a permanent bond with their biological target, which can lead to prolonged duration of action and high potency. The design of a covalent ligand based on this compound involves incorporating a reactive electrophilic group, often referred to as a "warhead," into the molecule. This warhead is designed to react with a nucleophilic amino acid residue (e.g., cysteine, serine, lysine) in the binding site of the target protein.
Design Principles:
Warhead Selection: Common electrophilic warheads include acrylamides, vinyl sulfones, and chloroacetamides. The choice of warhead depends on the target nucleophile and the desired reactivity.
Positional Placement: The warhead must be positioned to react with a specific nucleophile in the binding pocket without disrupting the key interactions of the parent molecule.
Synthesis: The synthesis would involve modifying the core structure to include the electrophilic group. This could be achieved by acylating the amine with a reagent containing the desired warhead or by modifying the pyridine ring or isobutyl group.
Table 4: Potential Covalent Analogs of this compound
| Electrophilic Warhead | Target Residue | Linker | Potential Attachment Site |
| Acrylamide | Cysteine | Amide | Amine nitrogen |
| Vinyl sulfone | Cysteine | Sulfonamide | Amine nitrogen |
| Chloroacetamide | Cysteine, Lysine | Amide | Amine nitrogen |
| Epoxide | Serine, Threonine | Ether | A hydroxylated analog of the isobutyl group |
Future Research Directions and Unaddressed Academic Questions for 3 Methyl 1 Pyridin 3 Yl Butan 1 Amine
Exploration of Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes is paramount for exploring the chemical space around the 3-Methyl-1-(pyridin-3-yl)butan-1-amine scaffold. While classical methods may be employed, future research should focus on modern, stereoselective, and high-yield strategies.
Key areas for investigation include:
Asymmetric Synthesis: Developing novel catalytic asymmetric methods to control the stereochemistry at the chiral center of the butan-1-amine moiety. This could involve chiral catalysts or auxiliaries in reactions such as reductive amination of a corresponding ketone precursor.
Flow Chemistry: Implementing continuous flow synthesis to improve reaction efficiency, safety, and scalability. This approach can allow for precise control over reaction parameters, potentially leading to higher yields and purities.
Late-Stage Functionalization: Exploring C-H activation and other late-stage functionalization techniques to directly modify the pyridine (B92270) ring or the alkyl chain of the core scaffold. This would enable the rapid generation of a diverse library of analogues from a common intermediate.
Cross-Coupling Reactions: Utilizing modern cross-coupling strategies, such as the Suzuki-Miyaura reaction, to append various substituents to the pyridine ring, thereby systematically probing structure-activity relationships (SAR). mdpi.com For instance, a halogenated precursor of the pyridine scaffold could be coupled with a wide range of boronic acids. mdpi.com
A comparative table of potential synthetic strategies is presented below.
| Methodology | Potential Advantage | Key Challenge |
| Asymmetric Reductive Amination | High enantioselectivity, direct formation of the chiral amine. | Catalyst cost and optimization. |
| Flow Chemistry Synthesis | Improved scalability, safety, and reaction control. | Initial setup cost and process optimization. |
| C-H Activation | Rapid diversification of the core structure without pre-functionalization. | Achieving high regioselectivity on the pyridine ring. |
| Suzuki-Miyaura Coupling | Broad substrate scope for pyridine ring modification. | Synthesis of appropriately functionalized precursors. |
Deeper Mechanistic Insights into Biological Interactions
Understanding how this compound and its derivatives interact with biological targets at a molecular level is crucial for their development as therapeutic agents or research tools. Currently, there is a lack of data on the specific biological targets and mechanisms of action for this compound.
Future research should prioritize:
Target Identification: Employing unbiased screening methods like chemical proteomics (e.g., activity-based protein profiling) or affinity chromatography to identify the protein targets of this scaffold.
Enzyme Inhibition Assays: Screening the compound against panels of relevant enzymes, such as kinases, proteases, or epigenetic modifiers like histone demethylases, to identify potential inhibitory activity. nih.gov The structural motifs suggest potential interactions with various enzyme classes.
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to solve the co-crystal structures of active analogues bound to their biological targets. This would provide detailed atomic-level insights into the binding mode and guide further optimization.
Biophysical Assays: Utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compounds and their targets.
High-Throughput Screening and Lead Optimization Strategies (in vitro)
To efficiently explore the therapeutic potential of the this compound scaffold, high-throughput screening (HTS) of a focused library of its derivatives is a critical next step. nih.gov HTS allows for the rapid testing of thousands of compounds against a specific biological target or cellular pathway. nih.gov
A systematic approach would involve:
Library Synthesis: Creating a diverse chemical library based on the core scaffold, varying substituents on the pyridine ring and the amine.
Assay Development: Establishing robust and miniaturized in vitro assays suitable for an HTS format, such as fluorescence-based enzyme inhibition assays or cell-based reporter assays.
Primary and Confirmatory Screens: Performing an initial HTS campaign to identify "hits," followed by rigorous confirmatory screens and dose-response studies to validate these initial findings.
Hit-to-Lead Optimization: Utilizing the SAR data from the HTS campaign to guide medicinal chemistry efforts. This involves iterative cycles of chemical synthesis and biological testing to improve the potency, selectivity, and drug-like properties of the initial hits. Machine learning-assisted approaches could be employed to prioritize true bioactive compounds and distinguish them from assay artifacts. nih.gov
The following table illustrates a hypothetical HTS dataset for a library of derivatives screened against a target kinase.
| Compound ID | R1-Group (Pyridine) | R2-Group (Amine) | % Inhibition @ 10 µM | IC50 (µM) |
| P3B-001 | H | H | 12.5 | > 100 |
| P3B-002 | 4-Cl | H | 65.8 | 8.2 |
| P3B-003 | 4-OMe | H | 23.1 | 45.7 |
| P3B-004 | 4-Cl | Methyl | 78.4 | 2.1 |
| P3B-005 | 2-F | H | 45.3 | 15.6 |
Application as a Core Scaffold for Diverse Chemical Biology Probes
Beyond its potential as a therapeutic agent, the this compound structure can serve as a versatile core scaffold for the development of chemical biology probes. These probes are essential tools for studying biological processes and validating drug targets.
Future directions in this area include:
Affinity-Based Probes: Synthesizing derivatives that incorporate a reactive group (e.g., a sulfonyl fluoride or an acrylamide) to enable covalent binding to a target protein. rsc.org This allows for target identification and occupancy studies.
Fluorescent Probes: Attaching a fluorophore to a non-critical position of the molecule to create probes for cellular imaging, allowing for the visualization of target localization and dynamics within living cells.
Photoaffinity Probes: Incorporating a photo-activatable cross-linking group to enable covalent capture of binding partners upon UV irradiation, which is another powerful technique for target identification.
PET Ligands: Developing radiolabeled versions of the scaffold, for instance with Carbon-11, to create positron emission tomography (PET) probes for in vivo imaging of target engagement and distribution in preclinical models. nih.gov
Advanced Computational Modeling for Precise Activity Prediction
Computational methods can significantly accelerate the drug discovery process by predicting the biological activity of novel compounds and providing insights into their interactions with target proteins. Applying these methods to the this compound scaffold is a promising avenue for future research.
Key computational strategies include:
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate the 3D structural features of the derivatives with their biological activities. mdpi.comnih.gov These models can predict the activity of new, unsynthesized compounds and provide visual maps highlighting regions where steric or electrostatic modifications would be beneficial. researchgate.net
Molecular Docking: Performing docking studies to predict the binding mode and affinity of the compounds within the active site of a known or hypothesized protein target. This can help rationalize observed SAR and guide the design of new analogues with improved binding.
Molecular Dynamics (MD) Simulations: Running MD simulations to study the dynamic behavior of the ligand-protein complex over time. nih.gov This can provide insights into the stability of the binding interaction and the role of specific residues in the binding site. nih.gov
A hypothetical QSAR model summary is presented below.
| Model | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² | Key Contributing Fields |
| CoMFA | 0.68 | 0.95 | 0.72 | Steric, Electrostatic |
| CoMSIA | 0.71 | 0.96 | 0.75 | Steric, Electrostatic, Hydrophobic, H-Bond Donor |
These computational approaches, when used in concert with experimental work, can create a powerful, iterative cycle of design, synthesis, and testing to efficiently optimize the properties of this promising chemical scaffold.
Q & A
Basic Research Questions
Q. How can the molecular structure of 3-Methyl-1-(pyridin-3-yl)butan-1-amine be confirmed experimentally?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, focusing on the pyridine ring (δ 8.5–9.0 ppm for aromatic protons) and the aliphatic chain (δ 1.0–2.5 ppm for methyl/methylene groups). High-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., observed [M+H]+ at m/z 215.15 ). Infrared (IR) spectroscopy may confirm amine N–H stretches (~3298 cm⁻¹) .
Q. What are standard synthetic routes for this compound?
- Methodological Answer : A common method involves coupling pyridine derivatives with alkylamine precursors via Buchwald-Hartwig amination or Ullmann-type reactions. For example, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine reacts with cyclopropanamine in dimethyl sulfoxide (DMSO) using cesium carbonate and copper(I) bromide as catalysts at 35°C for 48 hours, followed by extraction and chromatographic purification (17.9% yield) .
Q. How does the pyridine ring influence the compound’s physicochemical properties?
- Methodological Answer : The pyridine moiety enhances polarity and hydrogen-bonding capacity, affecting solubility in polar solvents (e.g., water or ethanol). Computational tools like COSMO-RS can predict logP values (~1.5–2.0) to assess lipophilicity . UV-Vis spectroscopy may reveal π→π* transitions (~260 nm) for stability studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
- Methodological Answer : Employ design of experiments (DoE) to test variables: catalyst loading (e.g., CuBr vs. Pd-based systems), solvent polarity (DMSO vs. DMF), and temperature (35–80°C). Response surface methodology (RSM) can model interactions between factors. Evidence suggests that lower temperatures (35°C) reduce side reactions but require longer reaction times (48–72 hours) .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, discrepancies in methyl group shifts (δ 1.2 vs. 1.5 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH variations. Compare HRMS data with theoretical isotopic patterns to confirm purity .
Q. How does this compound interact with biological targets?
- Methodological Answer : Perform molecular docking studies using PyMOL or AutoDock to predict binding affinities with receptors (e.g., GPCRs or kinases). In vitro assays (e.g., SPR or fluorescence polarization) can quantify binding constants (Kd). The pyridine nitrogen may coordinate metal ions in enzymatic active sites, as seen in related compounds .
Q. What computational tools predict synthetic pathways for novel derivatives?
- Methodological Answer : Use retrosynthesis software (e.g., Pistachio or Reaxys) with heuristic scoring to prioritize routes. For example, substituting the methyl group with cyclopropylamine requires evaluating precursor availability and reaction feasibility (e.g., ring-opening vs. steric hindrance) .
Q. How can adsorption properties of this amine on indoor surfaces be studied?
- Methodological Answer : Apply microspectroscopic imaging (AFM-IR or ToF-SIMS) to analyze surface interactions. Kinetic studies under controlled humidity and temperature (25–40°C) can model adsorption isotherms. The compound’s amine group may form hydrogen bonds with silica or cellulose surfaces .
Key Considerations
- Synthesis : Prioritize catalyst screening (Cu vs. Pd) to balance cost and efficiency .
- Characterization : Combine NMR, HRMS, and IR for unambiguous identification .
- Applications : Explore coordination chemistry (e.g., metal-organic frameworks) or bioactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
